molecular formula C24H27N5O B11239535 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-2-phenylethanone

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B11239535
M. Wt: 401.5 g/mol
InChI Key: KROMLNZQJGEMOX-UHFFFAOYSA-N
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Description

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a phenylethanone group

Preparation Methods

The synthesis of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Chemical Reactions Analysis

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to specific sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE lies in its combination of these structural features, which may confer distinct properties and applications.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C24H27N5O/c1-18-8-10-21(11-9-18)26-22-16-19(2)25-24(27-22)29-14-12-28(13-15-29)23(30)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,25,26,27)

InChI Key

KROMLNZQJGEMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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